![molecular formula C12H9BrN2O2S B5620615 N-{[(4-bromophenyl)amino]carbonothioyl}-2-furamide CAS No. 82366-72-1](/img/structure/B5620615.png)
N-{[(4-bromophenyl)amino]carbonothioyl}-2-furamide
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Overview
Description
Synthesis Analysis
The synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}-2-furamide and related compounds involves multiple steps, including reactions with furan-2-carbonyl chloride and 4-bromoaniline, leading to high yields. These processes often employ palladium as a catalyst to facilitate the formation of the desired products. For example, one synthesis route involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high purity product. This method demonstrates the efficiency of using palladium-catalyzed reactions for synthesizing such compounds (Siddiqa et al., 2022).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively analyzed through techniques like IR, NMR, mass spectrometry, and crystallography. For instance, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a similar compound, was characterized, revealing its crystallization in a monoclinic space group. This analysis highlights the importance of intramolecular hydrogen bonds in stabilizing the molecule's structure (Saeed et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of N-{[(4-bromophenyl)amino]carbonothioyl}-2-furamide involves its participation in various organic reactions, including palladium-catalyzed aminocarbonylation, which showcases its versatility in synthetic chemistry. Such reactions expand the compound's utility in synthesizing a wide range of derivatives and exploring its potential in further applications (Sawant et al., 2011).
properties
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2S/c13-8-3-5-9(6-4-8)14-12(18)15-11(16)10-2-1-7-17-10/h1-7H,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEONNXBPSHVMEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353328 |
Source
|
Record name | ST50979739 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(furan-2-carbonyl)thiourea | |
CAS RN |
82366-72-1 |
Source
|
Record name | ST50979739 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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